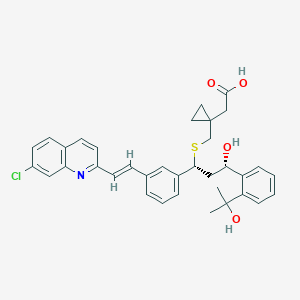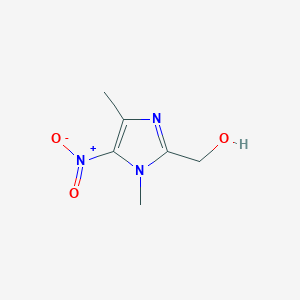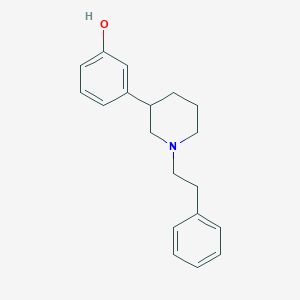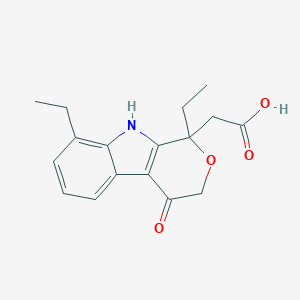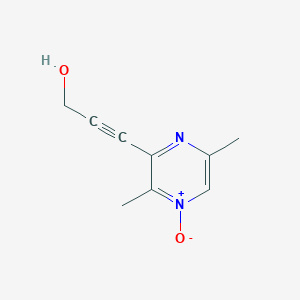
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol, also known as DMPO, is a stable free radical that has been widely used in scientific research. It has a unique structure that allows it to react with a variety of free radicals, making it a valuable tool in the study of oxidative stress and related diseases.
Mecanismo De Acción
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol reacts with free radicals through a process called spin trapping. When a free radical comes into contact with 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol, it forms a short-lived radical adduct that quickly reacts with 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol to form a stable adduct. The stable adduct can be detected by EPR spectroscopy, providing information about the type and quantity of free radicals present in a sample.
Biochemical and Physiological Effects:
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death in vitro and to reduce oxidative damage in vivo. 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is its ability to react with a wide range of free radicals, making it a versatile tool in the study of oxidative stress. 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is also stable and easy to handle, making it suitable for use in a variety of experimental conditions. However, one limitation of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is that it can react with other molecules in addition to free radicals, leading to the formation of non-specific adducts. This can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol in scientific research. One area of interest is the study of the role of oxidative stress in aging and age-related diseases. 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol could also be used to study the effects of environmental pollutants and toxins on oxidative stress. Additionally, 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol could be used in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is a valuable tool in the study of oxidative stress and related diseases. Its unique structure allows it to react with a wide range of free radicals, providing valuable information about the mechanism of oxidative damage. While there are limitations to its use, 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has many potential applications in scientific research and holds promise for the development of new therapies for oxidative stress-related diseases.
Métodos De Síntesis
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol can be synthesized by the reaction of 3,6-dimethylpyrazin-2,4(1H,3H)-dione with propargyl alcohol in the presence of a strong base such as potassium carbonate. The reaction yields 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol as a yellow crystalline solid with a melting point of 160-162°C. The purity of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol can be confirmed by NMR and EPR spectroscopy.
Aplicaciones Científicas De Investigación
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has been extensively used in scientific research to study oxidative stress and related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol reacts with free radicals to form stable adducts, which can be detected by EPR spectroscopy. This allows researchers to quantify the amount of free radicals in a sample and to study the mechanism of oxidative damage.
Propiedades
Número CAS |
109224-36-4 |
|---|---|
Nombre del producto |
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-(3,6-dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H10N2O2/c1-7-6-11(13)8(2)9(10-7)4-3-5-12/h6,12H,5H2,1-2H3 |
Clave InChI |
ZCNACIMOZXOCHG-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=C(C(=N1)C#CCO)C)[O-] |
SMILES canónico |
CC1=C[N+](=C(C(=N1)C#CCO)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



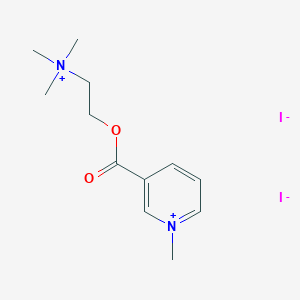


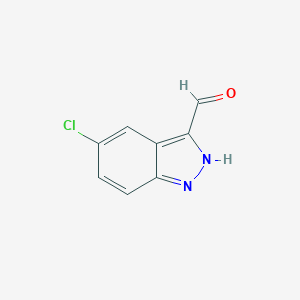
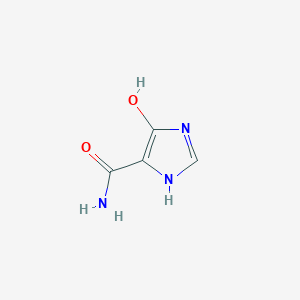
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)

